molecular formula C5H11NOS2 B12525559 2-(Dimethylamino)ethoxymethanedithioic acid CAS No. 687967-87-9

2-(Dimethylamino)ethoxymethanedithioic acid

Cat. No.: B12525559
CAS No.: 687967-87-9
M. Wt: 165.3 g/mol
InChI Key: TUPIVDPSAJVWKD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethoxymethanedithioic acid is an organic compound characterized by the presence of a dimethylamino group, an ethoxy group, and a methanedithioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethoxymethanedithioic acid typically involves the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol. This intermediate is then reacted with carbon disulfide under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethoxymethanedithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)ethoxymethanedithioic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethoxymethanedithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanedithioic acid moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the methanedithioic acid moiety.

    Dimethylethanolamine: Similar in structure but with different functional groups, leading to distinct chemical properties.

    2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group, making it useful in polymer chemistry.

Uniqueness

2-(Dimethylamino)ethoxymethanedithioic acid is unique due to the presence of the methanedithioic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

CAS No.

687967-87-9

Molecular Formula

C5H11NOS2

Molecular Weight

165.3 g/mol

IUPAC Name

2-(dimethylamino)ethoxymethanedithioic acid

InChI

InChI=1S/C5H11NOS2/c1-6(2)3-4-7-5(8)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

TUPIVDPSAJVWKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=S)S

Origin of Product

United States

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